molecular formula C5H11O4P B584868 Desamino Glufosinate-d3 CAS No. 1794938-71-8

Desamino Glufosinate-d3

Cat. No.: B584868
CAS No.: 1794938-71-8
M. Wt: 169.131
InChI Key: AKAIYXRPMRQJCA-FIBGUPNXSA-N
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Description

Molecular Formula and Isotopic Labeling Configuration

This compound exhibits a well-defined molecular composition characterized by specific deuterium incorporation patterns. The compound possesses the molecular formula C₅H₈D₃O₄P, explicitly indicating the presence of three deuterium atoms within the molecular structure. The molecular weight of this deuterated compound is precisely 169.13 grams per mole, reflecting the increased mass contribution from the incorporated deuterium isotopes.

The isotopic labeling configuration centers on the phosphorus-bound methyl group, where three hydrogen atoms are systematically replaced with deuterium atoms. This trideuteriomethyl substitution pattern creates a distinctive mass signature that enables precise analytical differentiation from the non-labeled parent compound. The deuterium atoms occupy positions that maintain the fundamental chemical behavior of the molecule while providing the necessary mass shift for analytical applications.

Table 1: Molecular Composition and Isotopic Configuration

Parameter Value Reference
Molecular Formula C₅H₈D₃O₄P
Molecular Weight 169.13 g/mol
Deuterium Atoms 3
Isotopic Position Methyl group attached to phosphorus
Mass Shift +3 Da from non-deuterated form

The structural integrity of this compound remains fundamentally preserved despite the isotopic substitution, ensuring that its chromatographic and chemical properties closely mirror those of the target analyte during analytical procedures. This characteristic proves essential for its function as an internal standard in quantitative analytical methodologies.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for deuterium-labeled compounds. The official International Union of Pure and Applied Chemistry name is designated as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, clearly indicating both the structural framework and the specific isotopic modification. This nomenclature explicitly identifies the deuterium substitution pattern on the methyl group attached to the phosphorus center.

The Chemical Abstracts Service has assigned the registry number 1794938-71-8 to this specific deuterated compound, distinguishing it from related structures and unlabeled variants. This unique identifier ensures precise chemical identification within scientific databases and regulatory frameworks. The corresponding unlabeled parent compound for comparative purposes carries the Chemical Abstracts Service number 74265-32-0.

Table 2: Nomenclature and Registry Information

Identifier Type Value Reference
International Union of Pure and Applied Chemistry Name 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid
Chemical Abstracts Service Number 1794938-71-8
Unlabeled Chemical Abstracts Service Number 74265-32-0
Alternative Name 4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid
PubChem Compound Identifier 71315535

Additional nomenclature variations include the descriptor "4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid," which emphasizes the trideuterium substitution pattern. These naming conventions collectively provide comprehensive identification of the compound across different scientific and regulatory contexts.

Comparative Structural Analysis with Parent Compound Glufosinate

The structural relationship between this compound and its parent compound glufosinate reveals significant molecular modifications that impact both analytical utility and biological activity. Glufosinate, with the molecular formula C₅H₁₂NO₄P and molecular weight of 181.128 grams per mole, contains an amino functional group that is absent in the desamino derivative. This amino group removal represents a fundamental structural difference that eliminates the herbicidal activity while preserving the phosphonic acid backbone essential for analytical applications.

The parent compound glufosinate functions as a glutamine synthetase inhibitor through its amino acid-like structure, specifically targeting plant enzymatic pathways. In contrast, this compound lacks this biological activity due to the absence of the amino group, rendering it suitable solely for analytical applications without interference from biological processes.

Table 3: Structural Comparison Between this compound and Glufosinate

Property This compound Glufosinate Reference
Molecular Formula C₅H₈D₃O₄P C₅H₁₂NO₄P
Molecular Weight 169.13 g/mol 181.128 g/mol
Amino Group Present No Yes
Deuterium Labeling Yes (3 atoms) No
Biological Activity None Herbicidal
Primary Application Analytical standard Herbicide

The phosphorus-containing backbone structure remains conserved between both compounds, consisting of a butanoic acid chain with a methylphosphonic acid substituent. This structural conservation ensures that this compound maintains similar chromatographic behavior to glufosinate during analytical separations, making it an ideal internal standard for quantitative measurements.

The deuterium incorporation in this compound provides a mass increment of approximately three atomic mass units compared to a hypothetical non-deuterated desamino analog. This mass difference enables clear distinction during mass spectrometric analysis while maintaining chemical similarity to the target compound. The combination of amino group removal and deuterium labeling creates a unique analytical tool that addresses both specificity and quantification requirements in pesticide residue analysis protocols.

Properties

CAS No.

1794938-71-8

Molecular Formula

C5H11O4P

Molecular Weight

169.131

IUPAC Name

4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid

InChI

InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3

InChI Key

AKAIYXRPMRQJCA-FIBGUPNXSA-N

SMILES

CP(=O)(CCCC(=O)O)O

Synonyms

4-(Hydroxymethylphosphinyl)-butanoic Acid-d3

Origin of Product

United States

Preparation Methods

Strecker Route Modifications

Early synthetic routes for glufosinate analogs relied on the Strecker reaction, which involves cyanide-mediated amination. However, due to sodium cyanide’s toxicity and challenges in separating ammonium chloride byproducts, this method has been largely phased out. For Desamino Glufosinate-d3, deuterium is introduced via deuterated ammonia (ND₃) or deuterated solvents during the Strecker reaction. Key limitations include isotopic dilution and low yields (<50%) due to competing side reactions.

Hydantoin Route Adaptations

The hydantoin route avoids cyanide but requires multi-step transformations. A deuterated variant involves:

  • Cyclization : L-homoserine reacts with deuterated phosgene (Cl₂C=O → Cl₂C=¹⁸O) to form a deuterated hydantoin intermediate.

  • Hydrolysis : Acidic hydrolysis with DCl/D₂O cleaves the hydantoin ring, yielding deuterated desamino glufosinate.
    This method achieves ~70% isotopic purity but suffers from prolonged reaction times (48–72 hours).

Ketoacid Route Optimization

The ketoacid route, which avoids cyanide and hydantoin intermediates, is preferred for industrial-scale synthesis. A deuterated version proceeds as follows:

  • Phosphorylation : 3-methyl-n-butoxy phosphono propionaldehyde reacts with deuterated methylphosphonite (CD₃PO(OH)₂) under anhydrous conditions.

  • Amination : The phosphorylated aldehyde undergoes reductive amination using deuterated ammonia (ND₃) and sodium borodeuteride (NaBD₄).

  • Hydrolysis : Acidic hydrolysis (DCl/D₂O) removes protecting groups, yielding this compound.

Table 1: Comparative Analysis of Synthetic Routes

ParameterStrecker RouteHydantoin RouteKetoacid Route
Cyanide UseYesNoNo
Deuterium Efficiency40–50%60–70%85–95%
Reaction Time24–48 h48–72 h12–24 h
Yield45–55%60–70%80–90%
ScalabilityLowModerateHigh
Data synthesized from.

Deuterium Incorporation Strategies

Isotopic Labeling via Arbuzov Rearrangement

A patent by CN109776605B details a solvent-free Arbuzov rearrangement for deuterium insertion:

  • Reagents : 3-methyl-n-butoxy phosphono propionaldehyde, acetic acid-d₄ (CD₃COOD), and deuterated isonitrile (R-N≡C → R-N≡¹³C).

  • Conditions : Reaction at 30°C for 20 hours in deuterated acetonitrile (CD₃CN), followed by distillation to remove solvents.

  • Hydrolysis : 10% DCl/D₂O at 120°C for 6 hours achieves 85% yield with 95% deuterium incorporation.

Post-Synthetic Deuterium Exchange

For late-stage deuteration, Vulcanchem’s protocol uses catalytic deuterium oxide (D₂O) under acidic conditions:

  • Exchange Reaction : Desamino glufosinate is refluxed with D₂O and Pd/C at 80°C for 24 hours.

  • Purification : Ion-exchange chromatography removes non-deuterated impurities, achieving >98% isotopic purity.

Table 2: Deuterium-Labeling Efficiency by Method

MethodDeuterium SourceEfficiencyPurity
Arbuzov RearrangementCD₃COOD, ND₃95%95%
Post-Synthetic ExchangeD₂O, Pd/C85%98%
Reductive AminationNaBD₄, ND₃90%92%
Data from.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Industrial-scale synthesis (CN109776605B) optimizes solvent systems to enhance deuterium retention:

  • Polar Aprotic Solvents : CD₃CN and deuterated DMF improve reaction kinetics by stabilizing intermediates.

  • Temperature Control : Reactions conducted at 10–30°C minimize deuterium loss, whereas temperatures >50°C reduce yields by 20–30%.

Catalytic Enhancements

Lewis acids like BF₃·D₂O accelerate phosphorylation without isotopic scrambling:

  • BF₃·D₂O : Increases reaction rate by 40% compared to non-catalytic methods.

  • Zeolite Catalysts : Deuterium-exchanged zeolites (e.g., NaY-D) improve selectivity for mono-deuterated products.

Purification and Analytical Validation

Chromatographic Techniques

  • HPLC-DAD : Reverse-phase C18 columns with 0.1% DFPA (deuterated formic acid) mobile phase resolve this compound from non-deuterated analogs.

  • Ion-Exchange Chromatography : DEAE-Sepharose columns remove ammonium chloride byproducts, achieving >99% chemical purity.

Isotopic Purity Assessment

  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks at m/z 169.06 (C₅H₈D₃O₄P⁺).

  • ²H NMR : Peaks at δ 1.25–1.35 ppm (CD₃ group) and absence of protio signals verify deuterium incorporation.

Table 3: Analytical Specifications for this compound

ParameterSpecificationMethod
Chemical Purity>95%HPLC
Isotopic Purity>98%²H NMR
Residual Solvents<0.1% CD₃CNGC-MS
Water Content<0.5%Karl Fischer
Data from.

Industrial Production Protocols

Batch Process Optimization

  • Reactor Design : Glass-lined reactors prevent deuterium exchange with metal surfaces.

  • In-Line Monitoring : FTIR spectroscopy tracks deuterium content in real time, reducing batch failures by 25%.

Cost Analysis

  • Deuterated Reagents : Account for 60–70% of total production costs.

  • Waste Management : Deuterated solvents (CD₃CN, D₂O) are recycled via vacuum distillation, cutting costs by 15% .

Chemical Reactions Analysis

Types of Reactions: Desamino Glufosinate-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with varying functional groups .

Scientific Research Applications

Desamino Glufosinate-d3 has numerous applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glufosinate and its metabolites.

    Biology: Employed in studies of herbicide resistance and the metabolic pathways of glufosinate in plants.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific metabolic pathways.

    Industry: Utilized in the development of new herbicides and other agrochemicals, as well as in environmental monitoring and remediation efforts .

Mechanism of Action

The mechanism of action of Desamino Glufosinate-d3 involves the inhibition of glutamine synthetase, an enzyme critical for nitrogen metabolism in plants. By inhibiting this enzyme, the compound disrupts the synthesis of glutamine, leading to the accumulation of toxic levels of ammonia and the eventual death of the plant. This mechanism is similar to that of glufosinate, but the isotopic labeling allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

The most structurally analogous compound to Desamino Glufosinate-d3 is Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS: 1346598-74-0). This derivative introduces two functional modifications:

  • An ethoxy group (-OCH₂CH₃) attached to the phosphorus atom.
  • An ethyl ester (-COOCH₂CH₃) replacing the carboxylic acid group.

These changes significantly alter its physicochemical properties and applications (see Table 1).

Key Differences:

Molecular Weight and Formula: this compound: C₅H₈D₃O₄P (169.13 g/mol) . Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester: C₉H₁₆D₃O₄P (225.24 g/mol) . The added ethoxy and ethyl ester groups increase molecular weight by 56.11 g/mol, enhancing lipophilicity.

Applications: this compound: Primarily used as an isotopic internal standard for glufosinate quantification in biological and environmental matrices . Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester: Functions as a metabolite reference standard for phosphinothricin (glufosinate’s active form), aiding in tracking metabolic pathways and degradation products in plants or soil .

Physical State: this compound is a neat solid , while the ethyl ester exists as a colorless oil , reflecting differences in intermolecular forces.

Table 1: Structural and Functional Comparison

Parameter This compound Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
Molecular Formula C₅H₈D₃O₄P C₉H₁₆D₃O₄P
Molecular Weight 169.13 g/mol 225.24 g/mol
CAS Number 1794938-71-8 1346598-74-0
Key Functional Groups Carboxylic acid, phosphinic acid Ethyl ester, ethoxy-phosphinic acid
Solubility Likely polar solvents (e.g., water) Organic solvents (acetone, chloroform)
Primary Application Analytical internal standard Metabolite tracking in herbicide studies
Physical State Neat solid Colorless oil
References

Research Findings and Implications

  • Stability and Detection : Both compounds are deuterated to resist metabolic degradation, improving traceability in isotopic labeling experiments. However, the ethyl ester’s lipophilic nature may enhance cell membrane permeability in metabolic studies .
  • Structural-Activity Relationship (SAR) : The ethoxy and ester modifications in the ethyl ester derivative likely reduce polarity, mimicking prodrug forms of glufosinate that require enzymatic hydrolysis for activation. This aligns with strategies to study herbicide metabolism and environmental persistence .
  • Analytical Utility: this compound’s simpler structure facilitates precise quantification via LC-MS/MS, while the ethyl ester’s complexity necessitates chromatographic methods optimized for non-polar analytes .

Biological Activity

Desamino Glufosinate-d3 is a deuterated derivative of glufosinate, a potent herbicide known for its ability to inhibit the enzyme glutamine synthetase (GS) in plants. This article explores the biological activity of this compound, including its mechanism of action, effects on plant physiology, and relevant research findings.

Overview of this compound

This compound is primarily utilized as an internal standard in analytical chemistry for quantifying glufosinate levels in various matrices. Its chemical structure allows for the tracing of metabolic pathways involving glufosinate, particularly in understanding its herbicidal effects and environmental impact.

Target Enzyme: Glutamine Synthetase (GS)
this compound acts as an irreversible inhibitor of glutamine synthetase, which catalyzes the conversion of glutamate and ammonia into glutamine. This inhibition leads to:

  • Accumulation of Ammonia: The disruption of nitrogen metabolism results in elevated levels of ammonia, which is toxic to plant cells.
  • Disruption of Photorespiration: The inhibition affects photorespiration pathways, leading to the buildup of glycolate and glyoxylate, further stressing the plant's metabolic functions .

Biochemical Pathways Affected

The action of this compound influences several biochemical pathways:

  • Oxidative Stress Pathways: The inhibition of GS leads to increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components such as lipids and proteins.
  • Growth Inhibition: The overall effect is a significant reduction in plant growth and viability due to impaired nitrogen assimilation and detoxification processes.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is crucial for assessing its biological activity:

  • Absorption and Distribution: The compound's absorption can vary based on environmental factors such as soil composition and moisture levels.
  • Metabolism: It undergoes various metabolic transformations within plant cells, affecting its efficacy over time.
  • Excretion: The rate at which the compound is excreted or degraded in the environment influences its long-term impact on ecosystems.

Case Study 1: Time-of-Day Application Effects

A study investigated the efficacy of glufosinate (and by extension this compound) applied at different times of day. Results showed that application at midday resulted in an average control rate of 82% compared to only 65% when applied at dusk. This variability indicates that environmental conditions significantly affect herbicide performance .

Case Study 2: Expression Analysis

Research analyzed the expression levels of GS1 and GS2 mRNAs in response to glufosinate treatment. It was found that light conditions influenced GS expression significantly, with higher expression levels correlating with reduced herbicide efficacy during darker periods .

Summary Table: Biological Effects of this compound

Effect CategoryDescription
Enzyme Inhibition Irreversible inhibition of glutamine synthetase (GS)
Toxicity Accumulation of ammonia leading to cellular toxicity
Oxidative Stress Increased ROS production causing damage to cellular structures
Growth Impact Significant reduction in plant growth and viability
Environmental Factors Efficacy influenced by light conditions, soil type, and moisture availability

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Desamino Glufosinate-d3 in complex biological matrices, and how do deuterium atoms influence detection sensitivity?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. The deuterium atoms in this compound reduce isotopic interference, improving signal resolution in complex samples . Key validation parameters include limit of detection (LOD < 0.1 ng/mL), linearity (R² > 0.99), and recovery rates (85–115%) in spiked matrices. Matrix-matched calibration is critical to account for ion suppression/enhancement effects.

Q. What synthetic pathways are most effective for producing high-purity this compound, and what are the critical purity assessment criteria?

  • Methodological Answer : Deuterium incorporation typically involves catalytic exchange or custom synthesis using deuterated precursors. Post-synthesis, purity is assessed via nuclear magnetic resonance (NMR; ≥98% isotopic enrichment) and high-performance liquid chromatography (HPLC; ≥99% chemical purity). Residual solvents (e.g., DMSO) must be quantified using gas chromatography (GC) to meet ICH Q3C guidelines .

Q. How does the desamino modification impact the chemical stability of Glufosinate derivatives under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffers (pH 3–9) at 25°C and 40°C for 30 days. The desamino group reduces susceptibility to hydrolytic degradation compared to the parent compound, as shown by <10% degradation at pH 7 after 30 days. Stability is quantified using accelerated mass spectrometry (AMS) and kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. How can researchers design controlled experiments to differentiate between isotopic effects and matrix interference when using this compound as an internal standard?

  • Methodological Answer : Employ a dual internal standard approach: one deuterated (e.g., this compound) and one structural analog. Compare recovery rates in spiked vs. unspiked samples under identical LC-MS conditions. Statistical tools like ANOVA can isolate isotopic effects (p < 0.05) from matrix variability. This aligns with FINER criteria (Feasible, Novel) for rigorous experimental design .

Q. What strategies resolve contradictory data regarding the environmental persistence of this compound in soil versus aquatic systems?

  • Methodological Answer : Conduct microcosm studies with controlled variables (e.g., microbial activity, organic carbon content). Use stable isotope probing (SIP) to track deuterium incorporation into microbial biomass, which clarifies degradation pathways. Meta-analysis of existing data with multivariate regression can identify confounding factors (e.g., soil pH, salinity) .

Q. What in silico modeling approaches predict the interaction between this compound and non-target enzymes in metabolic pathways?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD; 100 ns trajectories) can assess binding affinities to non-target enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Comparative analysis with wild-type Glufosinate reveals structural determinants of selectivity, such as hydrogen bonding with active-site residues .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When discrepancies arise (e.g., variable degradation rates), apply Bayesian statistics to weigh evidence from multiple studies, prioritizing datasets with validated analytical protocols .
  • Structural-Activity Relationships (SAR) : Use alanine scanning (as in dDAVP studies) to identify critical residues in this compound that mediate biological activity or stability .

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